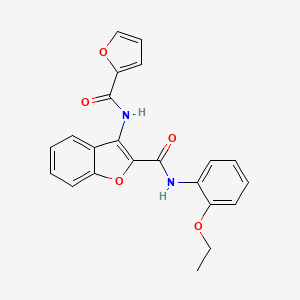

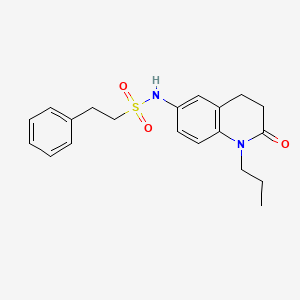

![molecular formula C24H21N3O2 B2946196 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1448053-04-0](/img/structure/B2946196.png)

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which provides a clean, high-yielding, and environmentally friendly method . The reaction conditions are mild and metal-free .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation . The reaction conditions can vary depending on the specific synthesis method .科学的研究の応用

Synthesis and Chemical Properties

- One-Pot Synthesis Techniques : A study outlined a one-pot synthesis approach for imidazo[1,5-a]pyridines, demonstrating the ability to introduce substituents at specific positions, which is crucial for creating derivatives with potential biological activity (Crawforth & Paoletti, 2009). This synthesis method could be adapted for the target compound, enabling the exploration of its properties and applications.

Biological Activity

Antimicrobial Properties : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown significant antimycobacterial activity, with certain compounds displaying considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017). This suggests that derivatives of imidazo[1,2-a]pyridines, including the target compound, may hold potential as antimicrobial agents.

Cellular Permeability : Research into pyrrole-imidazole polyamides, chemicals that bind specifically to DNA sequences, highlighted the impact of linker modifications on cellular permeability (Liu & Kodadek, 2009). Such findings are relevant for designing imidazo[1,2-a]pyridine derivatives, including the compound , for targeted therapeutic applications.

Chemical Applications

- Functionalized Derivatives : The synthesis of imidazo[1,2-a]pyridines via microwave-assisted reactions highlights the versatility and chemical reactivity of these compounds, suggesting potential for further functionalization and application in various scientific fields (Li et al., 2013).

将来の方向性

Imidazo[1,2-a]pyridines have attracted significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . This suggests that there is potential for future research and development in this area.

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

For instance, some imidazo[1,2-a]pyridines have been shown to inhibit DDR1, a receptor tyrosine kinase, with IC50 values in the nanomolar range .

Biochemical Pathways

For instance, imidazo[1,2-a]pyridines have been reported to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Pharmacokinetics

For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Result of Action

Similar compounds have been reported to have significant biological and therapeutic value .

Action Environment

The synthesis of similar compounds has been reported to be influenced by different reaction conditions .

生化学分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .

Cellular Effects

It is known that imidazo[1,2-a]pyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that imidazo[1,2-a]pyridines can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that imidazo[1,2-a]pyridines can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazo[1,2-a]pyridines can interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

It is known that imidazo[1,2-a]pyridines can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-2-26(16-17-15-25-22-13-7-8-14-27(17)22)24(28)23-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)23/h3-15,23H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUMHXAOCVTCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)

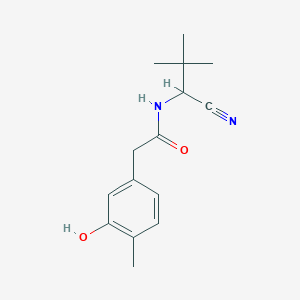

![(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2946120.png)

![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)

![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)